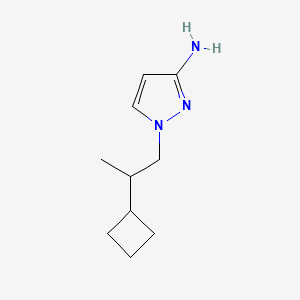

1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(2-cyclobutylpropyl)pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3/c1-8(9-3-2-4-9)7-13-6-5-10(11)12-13/h5-6,8-9H,2-4,7H2,1H3,(H2,11,12) |

InChI Key |

AVHNEHLTWUZFDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CC(=N1)N)C2CCC2 |

Origin of Product |

United States |

Advanced Structural Elucidation Methodologies

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can cause a transition between these energy states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.

This sensitivity allows chemists to deduce the connectivity of atoms. The number of signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei. The position of these signals (chemical shift) provides information about the electronic environment and functional groups. The splitting of signals (spin-spin coupling) reveals the number of neighboring nuclei, and the integration of the signal area is proportional to the number of nuclei it represents. For 1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine, ¹H and ¹³C NMR would be essential to map out the cyclobutyl, propyl, and pyrazole (B372694) fragments and their connections. Theoretical investigations of pyrazole and its derivatives have been conducted to better understand their NMR spectra. researchgate.netresearchgate.netsemanticscholar.orgrsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In a typical experiment, a sample is vaporized and then ionized. The resulting ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio. The detector then records the abundance of each ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. This technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the radiation at frequencies that correspond to its natural vibrational modes.

An IR spectrum is a plot of the amount of light transmitted versus the wavenumber of the radiation. Different functional groups have characteristic absorption bands. For instance, the N-H bonds of the amine group in 1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine would be expected to show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H bonds of the alkyl groups (cyclobutyl and propyl) would absorb around 2850-3000 cm⁻¹, and the C=N and C=C bonds within the pyrazole ring would have characteristic absorptions in the 1400-1600 cm⁻¹ region. The IR spectra of aminopyrazoles have been studied to understand their tautomeric forms and vibrational characteristics. nih.govresearchgate.netresearchgate.netnist.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms in a crystalline solid. When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are related to the arrangement of atoms in the crystal lattice.

By analyzing the diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This provides an unambiguous determination of the molecule's absolute stereochemistry and conformation. For chiral molecules like 1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine (if it exists as a single enantiomer), X-ray crystallography can determine the absolute configuration of the stereocenter. Furthermore, it reveals how the molecules are packed together in the crystal, providing insights into intermolecular interactions. The crystal structures of numerous pyrazole derivatives have been determined using this method. researchgate.netspast.orgmdpi.comcambridge.orgresearchgate.net

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This is a destructive technique where a small, precisely weighed amount of the sample is combusted in a stream of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen gas, are then separated and quantified.

The results of elemental analysis are used to determine the empirical formula of a compound. When combined with the molecular weight obtained from mass spectrometry, the molecular formula can be definitively established. For 1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine, the experimentally determined percentages of C, H, and N would be compared to the calculated values for the proposed molecular formula (C₁₀H₁₇N₃) to verify its elemental composition. researchgate.net This technique is routinely used in the characterization of newly synthesized nitrogen-containing heterocyclic compounds. nih.govnih.govnih.govnih.govmdpi.com

Computational Chemistry and Theoretical Investigations of 1 2 Cyclobutylpropyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. numberanalytics.comnumberanalytics.comscispace.com It is founded on the principle that the ground-state energy of a molecule is a functional of its electron density. numberanalytics.comscispace.com For a molecule like 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine, DFT calculations would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From the optimized geometry, a variety of electronic properties and reactivity descriptors can be calculated. rsc.orgresearchgate.net These descriptors help in understanding the molecule's behavior in chemical reactions.

Table 1: Illustrative DFT-Calculated Properties for a Pyrazole (B372694) Derivative

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -550.123 Hartrees | Indicates the stability of the optimized geometry. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule. |

| Chemical Hardness (η) | 3.2 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 4.1 eV | Indicates the ability to attract electrons. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. deeporigin.comchemrxiv.org It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.netnumberanalytics.com The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas). deeporigin.com

For 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amine group, suggesting these are sites for electrophilic attack or hydrogen bond donation. ucsb.edu Conversely, the hydrogen atoms of the amine group and the aliphatic portions would exhibit positive potential, indicating sites for nucleophilic attack or hydrogen bond acceptance. ucsb.edu This information is critical in drug design for understanding potential interactions with biological targets. researchgate.netucsb.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comwuxiapptec.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine, FMO analysis would identify the regions of the molecule most involved in electron donation and acceptance, providing insights into its reaction mechanisms. wuxibiology.com

Table 2: Example Frontier Molecular Orbital Data

| Orbital | Hypothetical Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.4 | Pyrazole ring, Amine group |

| LUMO | -0.2 | Pyrazole ring |

| HOMO-LUMO Gap | 6.2 | Indicates high kinetic stability. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine, which has several rotatable bonds, MD simulations can provide a detailed understanding of its conformational landscape. mdpi.comoup.com

The simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their motion. youtube.com By running the simulation for a sufficient length of time, a trajectory of the molecule's conformations can be generated. youtube.com Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape changes in a dynamic environment. mdpi.comoup.comacs.org

Molecular Docking Studies for Putative Binding Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijcap.inopenaccessjournals.com It is widely used in drug discovery to predict how a small molecule (ligand), such as 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine, might interact with a biological target, typically a protein. researchgate.netbohrium.com

The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the strength of the interaction for different poses. nih.gov The results of a docking study can provide insights into the binding mode, the key amino acid residues involved in the interaction, and an estimate of the binding affinity. openaccessjournals.com

Table 3: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase A | -8.5 | ASP145, LYS72 | Hydrogen Bond |

| Kinase A | -8.5 | PHE80, LEU133 | Hydrophobic Interaction |

| Protease B | -7.2 | GLU98 | Hydrogen Bond |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. fiveable.mewikipedia.org The fundamental principle is that the structure of a molecule determines its activity or properties. fiveable.me

To build a QSAR/QSPR model, a dataset of compounds with known activities or properties is required. rsc.org For each compound, a set of molecular descriptors (numerical representations of its structural and chemical features) is calculated. slideshare.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the observed activity or property. ijsdr.org Once validated, this model can be used to predict the activity or properties of new, untested compounds like 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine. wikipedia.org

Cheminformatics Approaches for Structural Analysis and Data Mining

Cheminformatics provides a powerful lens through which the structural features and potential biological activities of novel compounds like 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine can be analyzed and predicted. These computational techniques are essential in modern drug discovery and materials science for mining vast chemical datasets, identifying structure-activity relationships (SAR), and prioritizing candidates for synthesis and experimental testing. For pyrazole derivatives, which form a cornerstone of many therapeutic agents, cheminformatics is instrumental in navigating their complex chemical space. chemmethod.comresearchgate.net

The structural analysis of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine and its analogs through cheminformatics typically begins with the calculation of molecular descriptors. These numerical values represent various physicochemical and topological properties of a molecule and are foundational for developing predictive models. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening are then employed to correlate these descriptors with biological activities or properties of interest. nih.govej-chem.org

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a class of compounds like pyrazole derivatives, a QSAR study would involve compiling a dataset of analogs with known activities (e.g., enzyme inhibition, receptor binding affinity) and calculating a wide range of molecular descriptors for each. nih.gov Statistical methods are then used to build a model that predicts the activity of new, untested compounds.

Key molecular descriptors that are often crucial in describing the cytotoxic effects of pyrazole analogs include dipole moment, excitation energy, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), solvent-accessible surface area, and heat of formation. nih.gov For a hypothetical QSAR analysis of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine, a set of relevant descriptors would be calculated.

An interactive data table of hypothetical molecular descriptors for 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine is presented below. These descriptors are fundamental inputs for building predictive QSAR models.

| Descriptor | Value (Hypothetical) | Description |

| Molecular Weight | 179.27 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP | 2.5 | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | The sum of surfaces of polar atoms in a molecule. |

| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N, O) with lone pairs. |

| Rotatable Bonds | 4 | The number of bonds that can rotate freely. |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, this involves docking a ligand (like a pyrazole derivative) into the active site of a target protein. mdpi.comnih.gov The results of a docking study can provide insights into the binding mode, affinity, and selectivity of a compound. researchgate.net

For 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine, docking studies could be performed against various protein kinases, which are common targets for pyrazole-based inhibitors. researchgate.netmdpi.com The pyrazole scaffold is known to form key interactions, such as hydrogen bonds and π-π stacking, with the active sites of these enzymes. chemmethod.com The docking scores, which estimate the binding affinity, help in ranking and prioritizing compounds for further investigation. researchgate.net

Below is an interactive data table showing hypothetical docking results of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine and its analogs against a protein kinase target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine | -8.5 | LEU83, LYS33, GLU81 |

| Analog 1 (propyl replaced with ethyl) | -8.2 | LEU83, LYS33, ASP145 |

| Analog 2 (cyclobutyl replaced with cyclopentyl) | -8.9 | LEU83, LYS33, GLU81, PHE146 |

| Analog 3 (amine at position 5) | -7.9 | ALA31, LYS33, GLU81 |

Virtual Screening and Data Mining

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov High-throughput virtual screening (HTVS) can be employed to screen vast databases like PubChem, which contains millions of compounds, to find novel pyrazole-based inhibitors. chemmethod.comchemmethod.com

The process often involves multiple stages of filtering. Initially, compounds are filtered based on physicochemical properties and drug-likeness criteria, such as Lipinski's Rule of Five. nih.gov The remaining compounds are then subjected to molecular docking simulations. ijpbs.com This hierarchical approach allows for the efficient identification of a smaller, more manageable set of promising candidates from a massive initial library. chemmethod.com

Data mining of chemical and biological databases is also crucial for identifying trends and patterns within the pyrazole chemical space. researchgate.net By analyzing the target profiles of known pyrazole derivatives, researchers can identify which biological targets are frequently modulated by this scaffold, guiding the design of new compounds with desired activities. researchgate.net This analysis has shown that pyrazole derivatives are particularly selective towards protein kinases involved in cancer pathology. researchgate.net

Chemical Reactivity and Functionalization of the 1 2 Cyclobutylpropyl 1h Pyrazol 3 Amine Core

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

For N-alkyl-3-aminopyrazoles, electrophilic aromatic substitution typically occurs at the C4 position of the pyrazole ring. This is due to the directing effects of the ring nitrogens and the activating nature of the amino group. While no specific studies on 1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine have been reported, it is anticipated that it would undergo reactions such as halogenation, nitration, and sulfonation at the C4 position under appropriate conditions. The steric bulk of the 2-cyclobutylpropyl group at the N-1 position is not expected to significantly hinder attack at the relatively remote C4 position.

Table 1: Postulated Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Potential Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine |

| Nitration | HNO₃/H₂SO₄ | 1-(2-Cyclobutylpropyl)-4-nitro-1H-pyrazol-3-amine |

Nucleophilic Reactions Involving the Amine Group

The exocyclic amino group at the C3 position is a key site for nucleophilic reactions. It can readily react with a variety of electrophiles. Common reactions include acylation, alkylation, and the formation of sulfonamides. For instance, treatment with acyl chlorides or anhydrides would be expected to yield the corresponding amides. Reductive amination with aldehydes or ketones could also be a viable pathway to further functionalize the amino group.

Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, and it is plausible that the amino group of 1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine could participate in palladium-catalyzed cross-coupling reactions with aryl halides to produce N-aryl derivatives.

Metal-Catalyzed Cross-Coupling Reactions at Pyrazole Positions

While the C-H bonds of the pyrazole ring can be functionalized directly, a more common strategy involves the use of pre-functionalized pyrazoles, typically halogenated derivatives. For example, a 4-bromo or 4-iodo derivative of 1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine could serve as a substrate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the C4 position, including aryl, vinyl, and alkynyl groups, thereby enabling the synthesis of a diverse library of derivatives.

Cycloaddition Reactions and Heterocycle Fused System Formation

The 3-aminopyrazole (B16455) moiety is a versatile building block for the synthesis of fused heterocyclic systems. The amino group and the adjacent ring nitrogen (N2) can act as a binucleophile in condensation reactions with 1,3-dielectrophiles. For example, reaction with β-diketones or related compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines. Although no specific examples involving 1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine are documented, its participation in such cyclization reactions is highly probable.

Oxidation and Reduction Chemistry of the Pyrazole Amine Scaffold

The oxidation of aminopyrazoles can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, oxidative N-N coupling of the amino group can result in the formation of azopyrazole derivatives. The pyrazole ring itself is generally stable to oxidation, but strong oxidizing agents could potentially lead to ring cleavage.

Regarding reduction, the pyrazole ring is aromatic and thus resistant to catalytic hydrogenation under standard conditions. The primary focus of reduction chemistry for this scaffold would likely be on substituents attached to the ring rather than the core itself.

Mechanistic Biological Studies of 1 2 Cyclobutylpropyl 1h Pyrazol 3 Amine and Its Derivatives in Vitro and in Silico Focus Only

In Vitro Target Engagement and Ligand-Protein Binding Assays

No data is available on the in vitro target engagement or ligand-protein binding of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine.

Enzyme Inhibition Kinetics and Mechanism Determination (In Vitro)

There are no published studies detailing the enzyme inhibition kinetics or the mechanism of enzyme inhibition for 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine.

Receptor Binding Profiling and Affinity Studies (In Vitro)

Information regarding the receptor binding profile and affinity of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine is not present in the scientific literature.

Molecular Interaction Analysis with Biomolecules (In Silico and In Vitro)

No in silico or in vitro studies have been published that analyze the molecular interactions of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine with biomolecules.

DNA/RNA Intercalation or Groove Binding Mechanisms

There is no available research on the potential for 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine to interact with DNA or RNA through intercalation or groove binding.

Membrane Interaction Studies

No studies have been conducted to investigate the interaction of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine with cell membranes.

Mechanistic Investigations of Antioxidant Activity (In Vitro)

The potential antioxidant activity of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine and its underlying mechanisms have not been investigated in any published in vitro studies.

Inhibition of Specific Biological Pathways: In Vitro Mechanistic Insights

Derivatives of the pyrazole (B372694) class have been extensively studied for their ability to inhibit crucial enzymes involved in various signaling and metabolic pathways. These in vitro studies provide a foundational understanding of their mechanism of action.

One key area of investigation is their role in metabolic disease pathways. Certain pyrazole derivatives have demonstrated potent inhibitory activity against enzymes that regulate carbohydrate digestion, such as α-glucosidase and α-amylase. For instance, in vitro enzymatic assays showed that the derivative 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) are effective inhibitors of both enzymes. Pyz-1, in particular, exhibited an IC₅₀ value of 75.62 µM against α-glucosidase, comparable to the standard drug Acarbose. nih.gov

Furthermore, these compounds were also found to inhibit xanthine (B1682287) oxidase, an enzyme pivotal in purine (B94841) metabolism and linked to hyperuricemia and gout. Pyz-2 showed remarkable inhibitory ability with an IC₅₀ value of 10.75 µM. nih.gov

In the context of inflammation, pyrazole derivatives are well-known for their ability to target the cyclooxygenase (COX) pathway. Some pyrazole-indole conjugates have been assessed for their in vitro inhibitory effects on COX-1 and COX-2 enzymes, showing IC₅₀ values that are competitive with standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.govresearchgate.net This inhibition of prostaglandin (B15479496) synthesis is a primary mechanism behind their anti-inflammatory effects. mdpi.com

Table 1: In Vitro Enzyme Inhibition by Pyrazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyz-1 | α-Glucosidase | 75.62 ± 0.56 | nih.gov |

| Pyz-1 | α-Amylase | 119.3 ± 0.75 | nih.gov |

| Pyz-2 | α-Glucosidase | 95.85 ± 0.92 | nih.gov |

| Pyz-2 | α-Amylase | 120.2 ± 0.68 | nih.gov |

| Pyz-1 | Xanthine Oxidase | 24.32 ± 0.78 | nih.gov |

| Pyz-2 | Xanthine Oxidase | 10.75 ± 0.54 | nih.gov |

| Pyrazole-Indole Conjugate 14b | COX-1 | 5.44 ± 0.03 | nih.govresearchgate.net |

Protein Kinase Inhibition and Selectivity Profiling (In Vitro)

The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors, which are critical in oncology and immunology research. researchgate.net The N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core, in particular, has been a key pharmacophore for developing potent and selective kinase inhibitors. mdpi.com

In vitro studies have demonstrated that modifications to the pyrazole ring significantly influence both potency and selectivity. For example, research on 3-amino-1H-pyrazole-based inhibitors targeting the understudied PCTAIRE family of cyclin-dependent kinases (CDKs) revealed that alkyl residues on the pyrazole ring led to non-selective inhibitors. mdpi.com Further optimization led to the development of compounds with high cellular potency and selectivity for CDK16 over other kinases. mdpi.com

Derivatives of 1H-pyrazole-3-carboxamide have shown potent activity against Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases CDK2 and CDK4, which are implicated in acute myeloid leukemia (AML). Compound 8t, a novel derivative, demonstrated an IC₅₀ of 0.089 nM against FLT3 and also showed excellent inhibitory activity against various drug-resistant FLT3 mutants.

The Janus kinase (JAK) family is another important target. AZD4205, a compound featuring a 2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidine moiety, was identified as a highly selective JAK1 inhibitor. nih.gov Selective JAK1 inhibition is a promising strategy to overcome resistance in cancer therapies targeting pathways like EGFR. nih.gov

Kinetic analyses of novel pyrazole compounds against TGF-β type I receptor (TβRI) kinase revealed them to be potent, ATP-competitive inhibitors with Kᵢ values as low as 15 nM. aacrjournals.org These compounds effectively blocked TGF-β-induced signaling in vitro, highlighting their potential in diseases involving this pathway, such as cancer and fibrosis. aacrjournals.org

Table 2: In Vitro Protein Kinase Inhibition Profile of Pyrazole Derivatives

| Compound Class/Example | Target Kinase(s) | Potency (IC₅₀ / Kᵢ / Kₔ) | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine Derivative | CDK16 | Kₔ = 160 nM | Selectivity gained by varying pyrazole and pyrimidine (B1678525) substituents. | mdpi.com |

| 1H-pyrazole-3-carboxamide Derivative (8t) | FLT3 | IC₅₀ = 0.089 nM | Potent against wild-type and mutant FLT3. | |

| 1H-pyrazole-3-carboxamide Derivative (8t) | CDK2 / CDK4 | IC₅₀ = 0.719 / 0.770 nM | Dual inhibition profile. | |

| AZD4205 | JAK1 | - | Highly selective JAK1 inhibitor. | nih.gov |

| Pyrazole Derivative | TβRI | Kᵢ = 15 nM | ATP-competitive inhibitor. | aacrjournals.org |

| Asciminib (ABL-001) | Bcr-Abl | Kₔ = 0.5–0.8 nM; IC₅₀ = 0.5 nM | Non-ATP competitive (allosteric) inhibitor. | nih.gov |

Enzyme Activation Studies and Allosteric Modulation (In Vitro)

While much of the research on pyrazole derivatives focuses on direct enzymatic or kinase inhibition at the active site (orthosteric inhibition), there is growing evidence of their capacity for allosteric modulation. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. This mechanism can offer higher selectivity and a more nuanced pharmacological profile compared to orthosteric inhibitors. nih.goveurekaselect.com

A preeminent example of a pyrazole-containing allosteric inhibitor is Asciminib (ABL001) . nih.gov Asciminib is a first-in-class inhibitor that targets the myristoyl pocket of the Bcr-Abl1 kinase, a site distant from the ATP-binding cleft targeted by traditional tyrosine kinase inhibitors (TKIs). researchgate.netacs.orgresearchgate.net By binding to this allosteric site, Asciminib induces a conformational change that mimics the natural auto-inhibitory mechanism of the ABL1 kinase, locking it in an inactive state. researchgate.netgeneonline.com In vitro studies confirmed that Asciminib is a potent, non-ATP competitive inhibitor of Bcr-Abl kinase activity. nih.gov X-ray crystallography has detailed its binding mode, where the pyrazole ring forms a hydrogen bond with the backbone of Glu481 within the myristoyl pocket. nih.gov This unique mechanism allows Asciminib to be effective against many mutations in the ATP-binding site that confer resistance to other TKIs, including the challenging T315I "gatekeeper" mutation. nih.govresearchgate.net

Beyond inhibition, pyrazole derivatives have also been developed as positive allosteric modulators (PAMs). PAMs enhance the effect of an endogenous agonist without activating the receptor themselves. The compound VU0418506 , which contains a pyrazolo[4,3-b]pyridine core, was identified as a potent and selective PAM for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov In vitro functional assays demonstrated that VU0418506 potentiates the receptor's response to glutamate. nih.gov Similarly, other studies on 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives have explored their role as PAMs for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), showing that small structural changes can significantly alter their allosteric profiles. nih.gov

Currently, there is limited in vitro evidence for direct enzyme activation by 1H-pyrazol-3-amine derivatives; the predominant modulatory activities reported are inhibitory or potentiating in nature.

Structure Activity and Structure Property Relationship Sar/spr Analysis of 1 2 Cyclobutylpropyl 1h Pyrazol 3 Amine Analogues

Systematic Modification of the Cyclobutylpropyl Moiety and its Impact on Mechanistic Activity

The N1-substituted cyclobutylpropyl group is a key feature of the molecule, likely influencing its pharmacokinetic profile and interaction with biological targets. Systematic modifications to this moiety can provide valuable insights into its role in the compound's activity.

The cyclobutyl group, in particular, is increasingly utilized in drug design due to its unique structural properties. nih.gov It offers a three-dimensional scaffold that can improve potency, selectivity, and pharmacokinetic properties. pharmablock.com Its rigid, puckered conformation can orient substituents in specific vectors, potentially leading to more favorable interactions with a target protein. pharmablock.com

Modifications could include:

Ring Size Variation: Replacing the cyclobutyl group with cyclopropyl (B3062369), cyclopentyl, or cyclohexyl rings would alter the steric bulk and conformational flexibility. A smaller cyclopropyl ring might offer improved metabolic stability, while larger rings could enhance binding through increased van der Waals interactions, assuming the binding pocket can accommodate them. beilstein-journals.org

Chain Length and Branching: Altering the propyl linker by shortening or lengthening it, or by changing the point of attachment of the cyclobutyl ring, would directly impact the positioning of the pyrazole (B372694) core within a binding site.

Introduction of Heteroatoms: Replacing a methylene (B1212753) group in the cyclobutyl or propyl moiety with an oxygen or nitrogen atom could introduce hydrogen bond donor or acceptor capabilities, potentially improving solubility and target engagement.

Illustrative Data Table: Impact of Cycloalkyl Group Modification on Mechanistic Activity (Hypothetical)

| Analogue | N1-Substituent | Relative Activity (%) | Rationale for Change |

| Parent | 2-Cyclobutylpropyl | 100 | Baseline compound |

| 1 | 2-Cyclopropylpropyl | 85 | Reduced steric bulk, potentially improved metabolic stability. beilstein-journals.org |

| 2 | 2-Cyclopentylpropyl | 110 | Increased lipophilicity and van der Waals contacts. |

| 3 | 2-Cyclohexylpropyl | 70 | Potential steric hindrance in the binding pocket. |

| 4 | 3-Cyclobutylpropyl | 60 | Altered positioning of the pyrazole core. |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles for N-alkyl pyrazoles.

Chemical Space Exploration Around the Pyrazole Core for Modulating Interactions

The pyrazole core itself offers numerous opportunities for modification to fine-tune the electronic and steric properties of the molecule. The exploration of this chemical space is a common strategy in the optimization of pyrazole-based drug candidates. researchgate.net

Key modifications to the pyrazole ring could involve:

Substitution at C4: The C4 position of the pyrazole ring is often a site for introducing various substituents to modulate activity. Halogenation (e.g., with chlorine or bromine) can alter the electronic nature of the ring and introduce new interaction points. Small alkyl groups could fill hydrophobic pockets.

Substitution at C5: Similar to the C4 position, the C5 position can be substituted to explore interactions with the target. The nature of the substituent (e.g., alkyl, aryl, heteroaryl) can significantly impact the biological activity. nih.gov

Illustrative Data Table: Effect of Pyrazole Core Substitution on Mechanistic Activity (Hypothetical)

| Analogue | Substitution | Relative Activity (%) | Rationale for Change |

| Parent | Unsubstituted | 100 | Baseline compound |

| 5 | 4-Chloro | 125 | Introduction of a halogen bond donor and altered electronics. |

| 6 | 4-Methyl | 115 | Increased hydrophobicity for potential hydrophobic interactions. |

| 7 | 5-Methyl | 90 | Potential steric clash or unfavorable interaction. |

| 8 | 4,5-Dichloro | 150 | Synergistic effect of electronic and steric modulation. |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles for substituted pyrazoles.

Influence of Substituents on Amine Reactivity and Binding Affinity (In Vitro/In Silico)

The 3-amino group is a critical pharmacophoric feature, likely involved in key hydrogen bonding interactions with the biological target. The basicity and nucleophilicity of this amine can be modulated by substituents on the pyrazole ring, which in turn can affect its binding affinity. tandfonline.com

Electronic Effects: Electron-withdrawing groups on the pyrazole ring will decrease the basicity of the 3-amino group, while electron-donating groups will increase it. This modulation can be critical for optimizing the strength of hydrogen bonds with amino acid residues such as aspartate or glutamate (B1630785) in a protein's active site.

In Silico Modeling: Molecular docking studies can be employed to predict the binding modes of analogues and estimate their binding affinities. nih.govbenthamdirect.com These computational methods can help rationalize the observed SAR and guide the design of new compounds with improved binding characteristics. For instance, docking simulations could reveal whether a less basic amine is preferred for a particular interaction or if a more basic amine leads to a stronger salt bridge formation.

Illustrative Data Table: In Silico Binding Affinity of Amine-Modulated Analogues (Hypothetical)

| Analogue | Pyrazole Substituent | Predicted Binding Affinity (kcal/mol) | Predicted Amine pKa |

| Parent | None | -8.5 | 6.2 |

| 9 | 4-Nitro | -7.2 | 4.8 |

| 10 | 4-Methoxy | -9.1 | 6.8 |

| 11 | 5-Trifluoromethyl | -7.8 | 5.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of substituent effects and in silico predictions.

Positional Isomerism and Stereochemical Effects on Mechanistic Biological Profiles

The relative positions of substituents on the pyrazole ring and the stereochemistry of the cyclobutylpropyl moiety can have a profound impact on the biological activity.

Positional Isomerism: Moving the amino group from the 3-position to the 5-position would create a constitutional isomer with a potentially different biological profile. The spatial arrangement of the hydrogen bond donor and the N1-substituent would be altered, leading to different interactions with the target. Similarly, shifting substituents on the pyrazole ring can lead to significant changes in activity. researchgate.net

Stereochemistry: The 2-cyclobutylpropyl group contains a chiral center. It is highly likely that the two enantiomers will exhibit different biological activities, a phenomenon known as eudismic ratio. One enantiomer may fit optimally into a chiral binding site, while the other may have a weaker interaction or even interact with a different target. The synthesis and biological evaluation of individual enantiomers are therefore crucial steps in the development of such compounds.

Computational SAR/SPR Descriptors and Their Correlation with Observed Mechanistic Data

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. ej-chem.orgnih.govacs.org For the analogues of 1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine, various molecular descriptors can be calculated and used to build predictive QSAR models.

Relevant Descriptors:

Topological descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).

Electronic descriptors: Dipole moment, HOMO and LUMO energies, partial charges on atoms. researchgate.net

Hydrophobic descriptors: LogP (partition coefficient), a measure of lipophilicity.

Steric descriptors: Molar refractivity, van der Waals volume.

By generating a statistically significant QSAR model, it becomes possible to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. nih.govijsdr.org For example, a QSAR model might reveal that a certain range of LogP and a specific electronic charge on the amine nitrogen are optimal for activity.

Illustrative Data Table: Correlation of QSAR Descriptors with Mechanistic Activity (Hypothetical)

| Descriptor | Correlation Coefficient (r²) | Implication for Activity |

| LogP | 0.65 | Moderate positive correlation; optimal lipophilicity is important. |

| TPSA | -0.58 | Moderate negative correlation; lower polarity may favor cell permeability. |

| Amine N Charge | 0.72 | Strong positive correlation; higher negative charge (more basic) may enhance binding. |

| Dipole Moment | 0.45 | Weak positive correlation; overall molecular polarity plays a minor role. |

Note: The data in this table is hypothetical and for illustrative purposes only, intended to demonstrate the application of QSAR descriptors.

Exploration of Non Pharmacological Applications of Pyrazole Amine Derivatives

Ligand Design in Coordination Chemistry

Pyrazole-amine derivatives are highly valued as ligands in coordination chemistry due to their versatile coordination modes and ability to form stable complexes with a variety of metal ions. The presence of both the pyrazole (B372694) ring and an amino group provides multiple binding sites, allowing for the formation of diverse coordination architectures. These ligands can act as monodentate, bidentate, or polydentate chelators, leading to the synthesis of metal complexes with unique geometries and electronic properties. pen2print.orgresearchgate.net

The coordination versatility of pyrazole-based ligands has been extensively studied. For instance, they can coordinate to metal ions through the sp2-hybridized nitrogen of the pyrazole ring and the nitrogen of the amine group, forming stable chelate rings. The nature of the substituents on the pyrazole ring and the amine group can be systematically modified to fine-tune the steric and electronic properties of the resulting metal complexes. researchgate.net This tunability is crucial for designing complexes with specific catalytic activities or material properties.

Copper(II) complexes with pyrazole-based ligands have shown significant catalytic activity in oxidation reactions, mimicking the active sites of some metalloenzymes. research-nexus.net The coordination environment provided by the pyrazole-amine ligand plays a critical role in the catalytic efficiency of the metal center. Similarly, complexes with other transition metals such as nickel, tin, and barium have been synthesized and their catalytic potential explored. research-nexus.net

The table below summarizes some examples of metal complexes formed with pyrazole-amine derivatives and their potential applications.

| Ligand Type | Metal Ion | Coordination Mode | Potential Application |

| Pyrazole-amine | Copper(II) | Bidentate (N,N) | Catalyst for oxidation reactions |

| Bis(pyrazolyl)amine | Cobalt(II) | Tridentate (N,N,N) | Ethylene dimerization catalyst |

| Pyrazolyl-pyridine | Ruthenium(II) | Bidentate (N,N) | Homogeneous catalysis |

| Pyrazole-acetamide | Cadmium(II) | Bidentate (N,O) | Bioinorganic models |

This table provides a generalized overview based on the diverse applications of pyrazole derivatives in coordination chemistry.

Applications in Agrochemicals (e.g., Fungicides, Insecticides, Herbicides)

The pyrazole moiety is a key structural feature in a wide range of commercially successful agrochemicals. researchgate.netclockss.org Pyrazole-amine derivatives and related compounds have been developed as potent fungicides, insecticides, and herbicides, contributing significantly to modern crop protection. nih.govmdpi.com

Fungicides: Several pyrazole-based fungicides are known to be effective against a broad spectrum of plant pathogens. researchgate.net These compounds often act by inhibiting the mitochondrial respiratory chain in fungi. clockss.org

Insecticides: Pyrazole insecticides are widely used to control a variety of insect pests. A prominent class of pyrazole insecticides are the "fiproles," which act as potent blockers of the GABA-gated chloride channel in the central nervous system of insects. researchgate.net This mode of action leads to hyperexcitation and eventual death of the insect.

Herbicides: Pyrazole derivatives have also found application as herbicides. nih.gov One important class of pyrazole herbicides inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org Inhibition of this enzyme disrupts the biosynthesis of pigments essential for photosynthesis, leading to bleaching and death of the target weeds.

The efficacy of pyrazole-based agrochemicals is rooted in their specific interactions with target enzymes in pests. Understanding these mechanisms at a molecular level is crucial for the development of new and more effective crop protection agents.

Mitochondrial Electron Transport Inhibition: Some pyrazole fungicides and insecticides function by inhibiting mitochondrial electron transport at the NADH-CoQ reductase site (Complex I). researchgate.net This disruption leads to a halt in the production of ATP, the primary energy currency of the cell, ultimately causing cell death.

GABA-Gated Chloride Channel Blockade: Insecticides like fipronil, a phenylpyrazole, act on the central nervous system of insects. They block the chloride channels that are regulated by the neurotransmitter gamma-aminobutyric acid (GABA). researchgate.net This blockage prevents the influx of chloride ions into neurons, leading to uncontrolled neuronal firing, convulsions, and death of the insect.

HPPD Inhibition: Pyrazole herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) do so by binding to the active site of the enzyme. This prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in the biosynthesis of plastoquinone (B1678516) and, consequently, carotenoids. clockss.org The lack of carotenoids leaves chlorophyll (B73375) susceptible to photooxidation, resulting in the characteristic bleaching symptoms in treated plants.

The table below details the mechanistic action of some pyrazole-based agrochemicals.

| Agrochemical Class | Target Pest | Target Enzyme/Receptor | Mechanism of Action |

| Pyrazole Fungicides | Fungi | NADH-CoQ Reductase (Complex I) | Inhibition of mitochondrial respiration |

| Phenylpyrazole Insecticides | Insects | GABA-gated chloride channel | Blockage of neuronal signaling |

| Pyrazole Herbicides | Weeds | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Inhibition of pigment biosynthesis |

This table illustrates the diverse modes of action of pyrazole derivatives in agricultural applications.

Materials Science Applications

The unique photophysical and chemical properties of pyrazole-amine derivatives make them attractive building blocks for advanced materials. researchgate.net Their applications in this field range from the development of luminescent materials and fluorescent probes to the synthesis of novel polymers.

Pyrazole-amine derivatives often exhibit interesting fluorescence properties, making them suitable for use as fluorescent probes and in the development of luminescent materials. nih.govnih.gov The fluorescence emission can be tuned by modifying the substituents on the pyrazole and amine moieties. These compounds have been investigated for their ability to detect metal ions, with changes in fluorescence intensity or wavelength upon coordination. bohrium.comresearchgate.net

For example, pyrazoline derivatives, which are structurally related to pyrazoles, are known for their blue fluorescence upon UV excitation and have been used to develop probes for detecting specific ions and biological molecules. nih.gov The high quantum yields of some pyrazole derivatives make them excellent candidates for applications in fluorescence resonance energy transfer (FRET) studies. nih.gov

Pyrazole-amine derivatives can be functionalized with polymerizable groups, such as vinyl or methacrylate (B99206) moieties, to create novel monomers for polymer synthesis. nih.gov The incorporation of pyrazole units into polymer chains can impart specific properties to the resulting materials, such as thermal stability, metal-coordinating ability, or specific optical properties.

Recent research has demonstrated the use of pyrazole-modified monomers in precipitation polymerization to synthesize anisotropic microgels. researchgate.net The π-π stacking interactions between the pyrazole groups guide the formation of supramolecular bonds between polymer segments, leading to the formation of non-spherical microgel morphologies like raspberry-like or dumbbell-like structures. researchgate.net This approach highlights the potential of pyrazole-containing monomers in controlling the architecture of polymeric materials at the microscale.

The table below summarizes some photophysical properties of fluorescent pyrazole-amine derivatives.

| Pyrazole Derivative Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

| Pyrazoline-based probe | ~350 | Blue fluorescence | Metal ion detection, FRET donor |

| Pyrazole-porphyrin conjugate | Varies | Varies | Ratiometric fluorescent sensor |

| Amino-pyrazoline | Varies | Varies | Bacterial imaging |

This table presents representative data on the fluorescence properties of pyrazole derivatives, which can vary significantly based on their specific structures and environment.

Role as Catalysts or Ligands in Organic Transformations

In addition to their applications in coordination chemistry, pyrazole-amine derivatives and their metal complexes play a significant role as catalysts in a variety of organic transformations. nih.gov The ability of the pyrazole-amine ligand to create a specific coordination environment around a metal center is key to its catalytic activity.

Copper complexes of pyrazole-based ligands have been shown to be effective catalysts for the oxidation of catechols to o-quinones, mimicking the function of catecholase enzymes. research-nexus.netbohrium.com The catalytic performance can be influenced by the choice of solvent, the counter-ion of the metal salt, and the ligand-to-metal ratio. research-nexus.net

Furthermore, pyrazole derivatives have been employed as ligands in titanium-catalyzed ring-opening polymerization of L-lactide to produce polylactic acid (PLA), a biodegradable polymer. researchgate.net The use of pyrazole ligands significantly enhances the catalytic activity of the titanium center compared to using the metal catalyst alone. researchgate.net This cooperative effect between the pyrazole ligand and the metal center opens up new avenues for the design of efficient polymerization catalysts.

The table below lists some catalytic applications of pyrazole-amine derivatives.

| Catalytic System | Transformation | Substrate | Product |

| Copper-pyrazole complex | Oxidation | Catechol | o-Quinone |

| Titanium-pyrazole complex | Ring-opening polymerization | L-lactide | Polylactic acid (PLA) |

| Ruthenium-pyrazole complex | Various organic reactions | Varies | Varies |

This table highlights the utility of pyrazole-based systems in promoting important organic reactions.

Chemical Sensors and Detection Systems

The intrinsic structural features of pyrazole-amine derivatives, particularly the presence of nitrogen atoms within the pyrazole ring and the amino group, facilitate strong and selective binding with various chemical species. nih.govresearchgate.net This interaction forms the basis of their application in chemical sensing, where the binding event is translated into a measurable signal, such as a change in color (colorimetric sensing) or fluorescence intensity (fluorometric sensing). nih.gov

The versatility of the pyrazole scaffold allows for extensive synthetic modifications, enabling the fine-tuning of their photophysical and chelating properties. nih.gov This adaptability is crucial for designing sensors with high sensitivity and selectivity for specific target analytes. nih.gov The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and metal-ligand charge transfer (MLCT), which are modulated by the presence of the analyte. nih.gov

Detailed Research Findings:

Recent studies have highlighted the potential of various pyrazole derivatives as effective chemosensors. For instance, certain pyrazole-based probes have demonstrated a remarkable ability to detect metal ions such as copper (Cu²⁺), aluminum (Al³⁺), and iron (Fe³⁺). nih.gov The interaction with these cations can lead to either an enhancement or quenching of the fluorescence signal, providing a clear indication of the analyte's presence.

In addition to cations, pyrazole derivatives have been engineered to detect anions like fluoride (B91410) (F⁻) and cyanide (CN⁻). nih.gov The detection mechanism for anions can be indirect, where the analyte interacts with a complex formed between the pyrazole sensor and a metal ion, leading to a discernible change in the system's optical properties. nih.gov

The following table summarizes the performance of various pyrazole-amine derivatives in the detection of different analytes, as documented in recent scientific literature.

| Pyrazole Derivative Type | Target Analyte | Detection Principle | Limit of Detection (LOD) | Key Observations | Reference |

| Pyrazole-Pyridine Derivative | Fe³⁺, Co²⁺, Ni²⁺, Cd²⁺ | Fluorescence Changes | Not Specified | Demonstrates potential but with interference from other transition metals. nih.gov | nih.gov |

| Acylhydrazone with Pyridine-Pyrazole | Al³⁺ | Fluorescence Enhancement | 62 nM | Can also act as an "on-off" sensor for F⁻. nih.gov | nih.gov |

| Generic Pyrazole Derivative | CN⁻ | Fluorescence Quenching | 0.324 µM | Preliminary studies indicate potential for cyanide detection. nih.gov | nih.gov |

It is important to note that while the broader class of pyrazole-amine derivatives shows immense promise, specific data on the application of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine in chemical sensors is not yet prevalent in the reviewed literature. The field is, however, ripe for exploration, and the fundamental principles established with other pyrazole derivatives suggest that this specific compound could also be a valuable component in the design of novel sensing platforms. The unique cyclobutylpropyl substituent may introduce interesting steric and electronic effects that could be harnessed for selective analyte recognition.

The ongoing research into pyrazole-based chemosensors underscores their significance in analytical chemistry. researchgate.netnih.gov Their adaptability, coupled with their potent sensing capabilities, positions them as a critical class of compounds for addressing challenges in environmental monitoring, industrial process control, and biomedical diagnostics.

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes with Enhanced Efficiency

Future synthetic efforts for 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine and its derivatives will focus on improving efficiency, sustainability, and scalability. Classical methods, such as the condensation of β-diketones with hydrazine, provide a foundational approach. mdpi.commdpi.com However, modern synthetic chemistry offers numerous avenues for enhancement.

Key future strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for pyrazole (B372694) synthesis. researchgate.net

Catalytic Methods: The use of novel catalysts, such as nano-ZnO, can promote environmentally friendly and highly efficient reactions under milder conditions. mdpi.com

Multicomponent Reactions (MCRs): One-pot MCRs, which combine three or more starting materials in a single step, offer a highly efficient route to construct complex pyrazole derivatives, minimizing waste and simplifying purification. mdpi.comtandfonline.com

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety, scalability, and product consistency for industrial-scale production.

These advanced methods promise to accelerate the synthesis of diverse libraries of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine analogs, facilitating broader exploration of their structure-activity relationships (SAR).

Table 1: Comparison of Synthetic Strategies for Pyrazole Derivatives

| Strategy | Advantages | Disadvantages | Future Outlook |

|---|---|---|---|

| Classical Condensation | Well-established, readily available starting materials. | Often requires harsh conditions, may have moderate yields. | Optimization through new catalysts and solvents. |

| Microwave-Assisted | Rapid reaction times, improved yields, high efficiency. researchgate.net | Requires specialized equipment, scalability can be a challenge. | Development of scalable microwave reactors. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. tandfonline.com | Can be challenging to optimize for complex substrates. | AI-driven prediction of optimal reaction conditions. |

| Flow Chemistry | Excellent process control, enhanced safety, easy scalability. | High initial equipment cost. | Integration with real-time analytics for process optimization. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov For 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine, these computational tools can be leveraged to explore its vast chemical space and predict the properties of novel derivatives. springernature.com

Future applications of AI/ML in this area include:

Generative Models: Deep learning algorithms can design vast virtual libraries of novel pyrazole derivatives with desired physicochemical and pharmacokinetic (ADME) properties. acm.orgresearchgate.net

Predictive Modeling: ML models can be trained to predict the biological activity of new analogs against specific targets, prioritizing the synthesis of the most promising candidates. acm.org

Retrosynthesis Planning: AI can devise efficient synthetic routes for target molecules, saving significant time and resources in the "make" phase of drug discovery. nih.gov

By integrating AI, researchers can more intelligently navigate the chemical landscape, focusing resources on compounds with the highest probability of success. nih.gov

Advanced In Vitro Screening Platforms for Mechanistic Studies

To elucidate the biological function of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine, advanced in vitro screening platforms are essential. Moving beyond traditional high-throughput screening (HTS), these new platforms offer deeper insights into the compound's mechanism of action (MoA). nih.govbroadinstitute.org

Methodological advancements to be employed include:

High-Content Screening (HCS): This image-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed fingerprint of a compound's phenotypic effects.

Phenotypic Screening in Complex Models: Utilizing 3D cell cultures, organoids, or co-culture systems that more accurately mimic human physiology can provide more clinically relevant data on a compound's efficacy.

Genetic Screening Platforms: Techniques like CRISPR-based screening can identify the specific cellular targets and pathways modulated by the compound, offering a powerful tool for MoA deconvolution. acs.org

Acoustic Mass Spectrometry: The Echo® MS system enables ultra-high-throughput screening with minimal sample volume, accelerating the pace of discovery. technologynetworks.com

These platforms will be crucial for identifying the cellular targets of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine and understanding the molecular basis of its activity. broadinstitute.org

Exploration of New Chemical Space through Diversification Strategies

The structural versatility of the pyrazole scaffold provides a rich foundation for chemical diversification. mdpi.com Starting from the 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine core, future research will focus on systematically modifying its structure to explore new chemical space and optimize biological activity.

Key diversification strategies will involve:

Combinatorial Chemistry: The solid-phase synthesis of large, indexed libraries of pyrazole derivatives will enable the rapid exploration of SAR. mdpi.com

Scaffold Hopping: AI-driven methods can be used to design novel heterocyclic scaffolds that mimic the key pharmacophoric features of the parent compound but possess different core structures, potentially leading to improved properties. springernature.com

Fragment-Based Elaboration: The core pyrazole can be decorated with a wide array of chemical fragments to probe interactions with biological targets and enhance potency and selectivity.

These strategies will generate a diverse collection of molecules, increasing the likelihood of identifying lead compounds with potent and selective therapeutic effects. nih.gov

Application of Advanced Spectroscopic and Imaging Techniques for Molecular Interactions

Understanding how 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine interacts with its biological targets at a molecular level is fundamental to rational drug design. Advanced spectroscopic and imaging techniques provide the necessary tools to visualize and quantify these interactions. jelsciences.com

Future research will utilize a range of sophisticated methods:

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Circular Dichroism (CD) can provide quantitative data on binding affinity, thermodynamics, and conformational changes upon ligand binding. jelsciences.com

Advanced NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can identify the specific parts of the molecule that are in close contact with a protein target.

Raman Spectroscopy: This technique allows for the label-free, real-time monitoring of protein-ligand interactions at the atomic level, even in living cells. biotechniques.com

High-Resolution Imaging: Super-resolution microscopy and other advanced imaging techniques can visualize the subcellular localization of fluorescently-tagged derivatives, providing spatial and temporal information about target engagement in a cellular context.

These powerful analytical tools will provide unprecedented insight into the molecular interactions that govern the biological activity of this promising compound class. researchgate.netoup.com

Table 2: Advanced Techniques for Studying Molecular Interactions

| Technique | Information Provided | Application in Research |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (on/off rates), affinity (KD). jelsciences.com | Quantifying the binding strength of derivatives to a target protein. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Characterizing the thermodynamic driving forces of the interaction. |

| Raman Spectroscopy | Vibrational changes indicating binding-induced conformational shifts. biotechniques.com | Label-free analysis of protein-ligand interactions in physiological conditions. |

| Saturation Transfer Difference (STD) NMR | Identifies ligand epitopes that bind to the target protein. | Mapping the binding site of the compound on its target. |

Q & A

Q. What are the common synthetic routes for 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation or cross-coupling strategies. For example, analogous pyrazole derivatives are synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Cyclobutylpropyl groups can be introduced via alkylation of pyrazole precursors under reflux conditions with polar aprotic solvents. Yield optimization may require varying catalysts (e.g., Pd/C for hydrogenation ) or adjusting stoichiometry of cyclopropanamine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the cyclobutyl group (δ ~1.5–2.5 ppm for cyclobutyl protons; δ ~25–35 ppm for carbons) and pyrazole NH2 (δ ~5.5 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with exact mass matching C9H15N3 (calc. 165.24 g/mol) .

- IR : Look for N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods, nitrile gloves, and eye protection due to acute toxicity and skin irritation risks .

- Store in sealed containers under inert gas (N2/Ar) to prevent degradation.

- Dispose via hazardous waste channels, avoiding aqueous release due to potential ecological toxicity .

Advanced Research Questions

Q. How can conflicting NMR data for positional isomers (e.g., 3-amine vs. 5-amine pyrazoles) be resolved?

- Methodological Answer : Use 2D NMR (HSQC, HMBC) to correlate NH2 protons with adjacent carbons. For example, in 3-amine isomers, the NH2 group couples with C4 of the pyrazole ring, whereas 5-amine isomers show coupling with C2 . X-ray crystallography can definitively assign regiochemistry .

Q. What strategies optimize the synthesis of enantiomerically pure derivatives for biological testing?

- Methodological Answer :

- Chiral auxiliaries: Use (R)- or (S)-BINOL ligands in asymmetric catalysis to induce cyclobutyl stereochemistry .

- Chromatographic resolution: Employ chiral stationary phases (e.g., cellulose-based columns) for preparative separation .

- Enantiomeric excess (ee) validation: Analyze via chiral HPLC with UV/ECD detection .

Q. How do substituents on the cyclobutyl group affect bioactivity, and what computational methods predict these effects?

- Methodological Answer :

- SAR Studies : Compare methyl-, phenyl-, or halogen-substituted cyclobutyl analogs using antimicrobial assays (e.g., MIC against S. aureus) .

- Computational Modeling :

- DFT calculations (e.g., B3LYP/6-31G*) to assess steric/electronic effects of substituents.

- Molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can contradictory biological activity data across studies be systematically addressed?

- Methodological Answer :

- Meta-analysis : Normalize data using standardized assays (e.g., fixed inoculum size in MIC tests) .

- Control Experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .

- Orthogonal assays : Validate hits with fluorescence-based or enzymatic activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.